4-(2-Chloro-5-methylphenyl)morpholine
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Overview
Description
4-(2-Chloro-5-methylphenyl)morpholine is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol It is characterized by the presence of a morpholine ring substituted with a 2-chloro-5-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-methylphenyl)morpholine typically involves the reaction of 2-chloro-5-methylphenylamine with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-methylphenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chloro group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate, organic solvents like DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted morpholine derivatives.
Scientific Research Applications
4-(2-Chloro-5-methylphenyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-methylphenyl)morpholine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-4-methylphenyl)morpholine
- 4-(2-Chloro-3-methylphenyl)morpholine
- 4-(2-Chloro-6-methylphenyl)morpholine
Uniqueness
4-(2-Chloro-5-methylphenyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H14ClNO |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
4-(2-chloro-5-methylphenyl)morpholine |
InChI |
InChI=1S/C11H14ClNO/c1-9-2-3-10(12)11(8-9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
HLAMWYTYUSOKTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2CCOCC2 |
Origin of Product |
United States |
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